Physicochemical Property Profile: XLogP3-AA of Ethyl 4-cyanopentanoate Compared to Ethyl 2-cyanopentanoate
Ethyl 4-cyanopentanoate exhibits a predicted XLogP3-AA value of 1, indicating moderate lipophilicity [1]. While a direct experimentally determined XLogP3 value for the 2-cyano isomer is not available in the current search results, this computed property is a critical differentiator for predicting solubility, membrane permeability, and in vivo distribution. The distinct substitution pattern at the 4-position is expected to result in a different logP value compared to the 2-cyano isomer, directly influencing its suitability as an intermediate in drug discovery programs targeting specific bioavailability profiles.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 |
| Comparator Or Baseline | Ethyl 2-cyanopentanoate (CAS 6967-47-1): XLogP3 data not available in provided search results |
| Quantified Difference | N/A due to missing comparator data |
| Conditions | Computed value based on the XLogP3 3.0 algorithm as implemented in PubChem [1] |
Why This Matters
Predicted lipophilicity is a key selection criterion in medicinal chemistry for optimizing ADME properties of drug candidates derived from this intermediate.
- [1] PubChem. (2025). Ethyl 4-cyanopentanoate (CID 14418314). National Library of Medicine, National Center for Biotechnology Information. View Source
